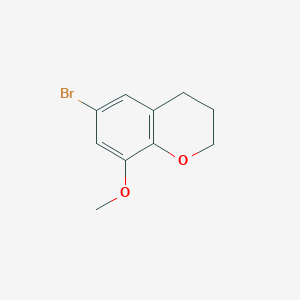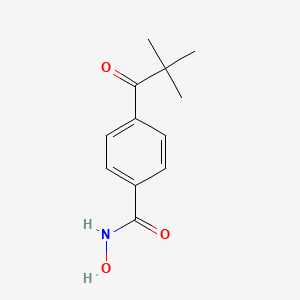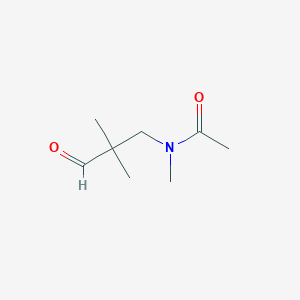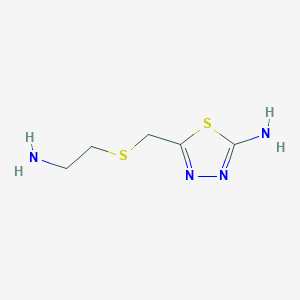
3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde is an organic compound with the molecular formula C15H19BrO It is a derivative of naphthalene, characterized by the presence of a bromine atom and a formyl group attached to a tetrahydronaphthalene ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde typically involves the bromination of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the naphthalene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide for methoxylation or sodium azide for azidation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or sodium azide in dimethylformamide.
Major Products Formed
Oxidation: 3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid.
Reduction: 3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-methanol.
Substitution: 3-Methoxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde or 3-Azido-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde.
科学的研究の応用
3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of functionalized materials.
作用機序
The mechanism of action of 3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and formyl group play crucial roles in its reactivity and interaction with biological molecules.
類似化合物との比較
Similar Compounds
3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a formyl group.
3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-amine: Similar structure but with an amine group instead of a formyl group.
3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphtho[2,3-b]thiophene: Similar structure but with a thiophene ring fused to the naphthalene system.
Uniqueness
3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde is unique due to the presence of both a bromine atom and a formyl group on the tetrahydronaphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
特性
分子式 |
C15H19BrO |
|---|---|
分子量 |
295.21 g/mol |
IUPAC名 |
3-bromo-5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C15H19BrO/c1-14(2)5-6-15(3,4)12-8-13(16)10(9-17)7-11(12)14/h7-9H,5-6H2,1-4H3 |
InChIキー |
FFOKPVUWLQZBSS-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(C2=C1C=C(C(=C2)Br)C=O)(C)C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(3,4-dichlorobenzyl)piperidin-4-yl]chloroacetamide](/img/structure/B8413484.png)



![(3-Cyano-pyrazolo[3,4-b]pyridin-1-yl)-acetic acid tert-butyl ester](/img/structure/B8413514.png)









